

Managing Camizestrant adverse effects bradycardia

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Compound Focus: Camizestrant

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FAQs: Camizestrant and Bradycardia

Q1: What is the incidence of bradycardia associated with Camizestrant? In the SERENA-6 Phase III trial, bradycardia was reported exclusively in the group receiving **Camizestrant** in combination with a CDK4/6 inhibitor. The incidence is summarized in the table below [1] [2].

Adverse Event	Incidence with Camizestrant + CDK4/6i	Incidence with Aromatase Inhibitor + CDK4/6i
Bradycardia	5.2%	0%
Sinus Bradycardia	2.6%	0%

Q2: How severe are these cardiac events and how should they be managed? The reported bradycardia events were manageable and did not lead to significant treatment discontinuation. The rate of serious adverse events was comparable between the **Camizestrant** and control arms (10.3% vs. 12.3%), and discontinuation of **Camizestrant** due to adverse events was very low (1%) [2]. This suggests that with proper monitoring, bradycardia can be managed without stopping effective therapy.

Q3: What is the recommended monitoring protocol for patients on Camizestrant? A proactive monitoring strategy is recommended. The following table outlines a proposed protocol based on cardio-oncology best practices and the SERENA-6 trial design [3] [1].

Monitoring Activity	Baseline	During Treatment (Every 2-3 months)	As Clinically Indicated
Clinical Assessment (History & Physical)	Yes	Yes	If symptoms occur
12-Lead ECG (Electrocardiogram)	Yes	With each cycle (or as per regimen)	For abnormal heart rate or rhythm
Heart Rate & Rhythm Check	Yes	At every clinic visit	-

Experimental Monitoring Protocol

This detailed methodology is adapted from the approach used in the SERENA-6 trial and general cardio-oncology guidelines [3] [1].

1. Objective: To systematically monitor for and manage treatment-emergent bradycardia in patients receiving **Camizestrant** in combination with a CDK4/6 inhibitor.

2. Patient Population: Patients with HR-positive, HER2-negative advanced breast cancer enrolled in a clinical trial or treatment program involving **Camizestrant**.

3. Materials and Equipment:

- Electrocardiogram (ECG) machine
- Blood pressure and heart rate monitor
- Clinical assessment forms for recording symptoms like dizziness, fatigue, and syncope.

4. Procedures and Schedule:

- **Baseline Assessment:**
 - Perform a physical examination and take a detailed medical history, focusing on cardiovascular risk factors and pre-existing cardiac conditions [3].

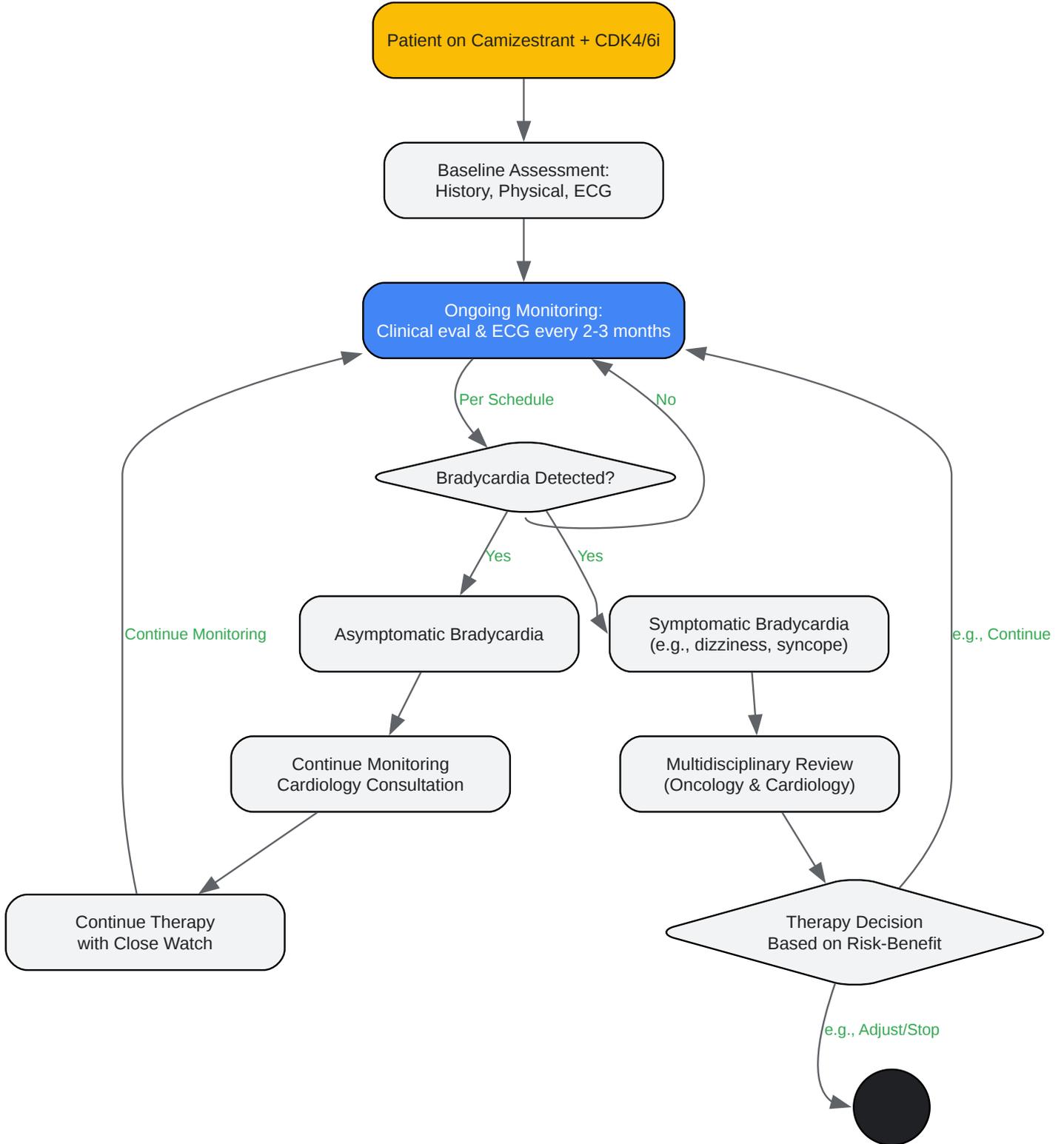
- Obtain a baseline 12-lead ECG to measure the QTc interval and assess heart rhythm [3].
- **Ongoing Monitoring:**
 - Schedule clinical evaluations and ECG assessments to coincide with treatment cycles, approximately every 2-3 months, mirroring the imaging schedule in the SERENA-6 trial [1].
 - Inquire about and document any new or worsening cardiac symptoms at each visit.
- **Management of Bradycardia:**
 - **Asymptomatic Bradycardia:** If a patient develops asymptomatic bradycardia, continue monitoring the heart rate closely. Consultation with a cardiologist or a cardio-oncology service is recommended.
 - **Symptomatic Bradycardia:** For patients experiencing symptoms (e.g., dizziness, syncope) in conjunction with bradycardia, a thorough cardiology workup is essential. The treatment decision should be made by a multidisciplinary team involving oncology and cardiology, based on the severity of symptoms and the importance of continuing cancer therapy [3].

5. Data Analysis:

- Compare serial ECG readings to baseline to identify changes in heart rate and rhythm.
- Document the frequency and grade of bradycardia events using standardized criteria (e.g., CTCAE).
- Correlate ECG findings with patient-reported symptoms.

The workflow for this monitoring protocol can be visualized in the following diagram:

Camizestrant Bradycardia Monitoring Workflow



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Camizestrant Bradycardia Monitoring Workflow

Key Considerations for Your Research

- **Proactive Monitoring is Feasible:** The SERENA-6 trial successfully integrated regular monitoring (via ctDNA and, by extension, routine clinical visits) to guide therapy switches before radiological progression. This model can be directly applied to safety monitoring for bradycardia [1] [2].
- **Multidisciplinary Collaboration is Crucial:** As emphasized in cardio-oncology guidelines, a collaborative approach between oncologists and cardiologists is essential for managing cardiovascular adverse events without compromising cancer treatment outcomes [3].
- **Focus on Patient Quality of Life:** The SERENA-6 trial demonstrated that proactively managing resistance significantly delayed the deterioration of quality of life. Effective management of side effects like bradycardia is a key component of this strategy [2].

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